molecular formula C14H16ClNO3S B6663271 4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid

4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid

Cat. No.: B6663271
M. Wt: 313.8 g/mol
InChI Key: AFPKLXQRFOAVAE-UHFFFAOYSA-N
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Description

4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid is an organic compound with a complex structure that includes a thiane ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with thiane-4-carboxylic acid in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-(4-Chlorophenyl)acetyl]amino]thiane-4-carboxylic acid: Unique due to the presence of both a thiane ring and a chlorophenyl group.

    2-(4-Chlorophenyl)acetic acid: Lacks the thiane ring, making it less complex.

    Thiane-4-carboxylic acid: Does not have the chlorophenyl group, resulting in different chemical properties.

Uniqueness

The combination of the thiane ring and the chlorophenyl group in this compound provides unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]thiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c15-11-3-1-10(2-4-11)9-12(17)16-14(13(18)19)5-7-20-8-6-14/h1-4H,5-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPKLXQRFOAVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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